Lipophilicity (XLogP3-AA) Comparison: N‑Ethyl vs. N‑Methyl Substitution
The target compound (N‑ethyl) exhibits a computed XLogP3‑AA value of –0.2, whereas the N‑methyl analog (4‑amino‑1‑methylpiperidine‑4‑carbonitrile) has a value of –0.5, as reported by PubChem [1][2]. This 0.3‑unit increase in lipophilicity is statistically significant for in silico ADME predictions and can influence compound partitioning in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 4-Amino-1-methylpiperidine-4-carbonitrile: XLogP3-AA = -0.5 |
| Quantified Difference | Δ = +0.3 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Increased lipophilicity may enhance membrane permeability and influence metabolic stability, making the ethyl analog preferable for cell‑based assays or in vivo studies where passive diffusion is critical.
- [1] PubChem CID 16792694. 4-Amino-1-ethylpiperidine-4-carbonitrile. XLogP3-AA -0.2. View Source
- [2] PubChem CID 11434991. 4-Amino-1-methylpiperidine-4-carbonitrile. XLogP3-AA -0.5. View Source
